molecular formula C13H26OSi B14366792 Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- CAS No. 90934-35-3

Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-

Cat. No.: B14366792
CAS No.: 90934-35-3
M. Wt: 226.43 g/mol
InChI Key: BSJFFHQGLCVNJP-UHFFFAOYSA-N
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Description

Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its unique structure, which includes a cyclohexene ring substituted with a trimethylsiloxy group. It is used in various industrial and research applications due to its reactivity and stability.

Preparation Methods

The synthesis of Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- typically involves the reaction of a cyclohexene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods are optimized for large-scale production and may include additional purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like halides or alkoxides are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Research into drug delivery systems often utilizes organosilicon compounds for their stability and biocompatibility.

    Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- exerts its effects involves the interaction of the silicon atom with other molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- can be compared with other organosilicon compounds, such as:

    Trimethylsilane: A simpler compound with three methyl groups attached to silicon. It is less reactive but more volatile.

    Trimethylsilyl chloride:

    Hexamethyldisiloxane: A compound with two silicon atoms bonded through an oxygen atom. It is used as a solvent and in the synthesis of other organosilicon compounds.

The uniqueness of Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- lies in its specific structure, which imparts distinct reactivity and stability compared to other organosilicon compounds.

Properties

CAS No.

90934-35-3

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

trimethyl-(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl)oxysilane

InChI

InChI=1S/C13H26OSi/c1-11(2)13(14-15(4,5)6)9-7-12(3)8-10-13/h7,11H,8-10H2,1-6H3

InChI Key

BSJFFHQGLCVNJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O[Si](C)(C)C

Origin of Product

United States

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